
Coe-pnh2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Coe-pnh2” is a novel antibiotic developed by researchers at the National University of Singapore. It is designed to combat hard-to-treat mycobacterial lung infections, particularly those caused by Mycobacterium abscessus. This compound has shown high efficacy in disrupting bacterial defenses and eliminating bacteria more thoroughly than conventional treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Coe-pnh2” involves the use of conjugated oligoelectrolytes, which are engineered to target specific bacterial species. The exact synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature. it is known that the compound is optimized to disrupt bacterial membranes and obstruct vital bioenergetic pathways .
Industrial Production Methods
Industrial production of “this compound” would likely involve large-scale synthesis using the established protocols for conjugated oligoelectrolytes. This would include stringent quality control measures to ensure the purity and efficacy of the compound. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
“Coe-pnh2” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, which may alter its efficacy.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability.
Substitution: Substitution reactions may be used to modify the compound’s structure to enhance its antibacterial properties
Common Reagents and Conditions
Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired modifications to the compound’s structure .
Major Products Formed
The major products formed from the reactions involving “this compound” are typically derivatives of the original compound, designed to enhance its antibacterial efficacy and reduce resistance .
Aplicaciones Científicas De Investigación
“Coe-pnh2” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the interactions between conjugated oligoelectrolytes and bacterial membranes.
Biology: Investigated for its potential to disrupt bacterial bioenergetic pathways and its effects on bacterial cell membranes.
Medicine: Explored as a treatment for mycobacterial lung infections, particularly those resistant to conventional antibiotics.
Mecanismo De Acción
The mechanism of action of “Coe-pnh2” involves a dual approach:
Disruption of Bacterial Membranes: The compound interacts with the lipid bilayers of bacterial membranes, causing structural disruptions.
Obstruction of Bioenergetic Pathways: It interferes with vital bioenergetic pathways within the bacteria, leading to cell death
Comparación Con Compuestos Similares
Similar Compounds
Conjugated Oligoelectrolytes: Other compounds in this class share similar mechanisms of action but may differ in their specific targets and efficacy.
Traditional Antibiotics: Conventional antibiotics like rifampicin and clarithromycin are used to treat mycobacterial infections but often face resistance issues
Uniqueness
“Coe-pnh2” stands out due to its dual mechanism of action, which reduces the likelihood of bacterial resistance and relapse. Its ability to target both replicating and dormant forms of Mycobacterium abscessus makes it a promising candidate for treating persistent infections .
Propiedades
Fórmula molecular |
C54H98Cl8N8O4 |
|---|---|
Peso molecular |
1207.0 g/mol |
Nombre IUPAC |
3-aminopropyl-[3-[3-[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]-5-[(E)-2-[4-[(E)-2-[3,5-bis[3-[3-aminopropyl(dimethyl)azaniumyl]propoxy]phenyl]ethenyl]phenyl]ethenyl]phenoxy]propyl]-dimethylazanium;tetrachloride;tetrahydrochloride |
InChI |
InChI=1S/C54H94N8O4.8ClH/c1-59(2,29-9-25-55)33-13-37-63-51-41-49(42-52(45-51)64-38-14-34-60(3,4)30-10-26-56)23-21-47-17-19-48(20-18-47)22-24-50-43-53(65-39-15-35-61(5,6)31-11-27-57)46-54(44-50)66-40-16-36-62(7,8)32-12-28-58;;;;;;;;/h17-24,41-46H,9-16,25-40,55-58H2,1-8H3;8*1H/q+4;;;;;;;;/p-4/b23-21+,24-22+;;;;;;;; |
Clave InChI |
YJTHTAHIGLHIRW-MRKXKPBPSA-J |
SMILES isomérico |
C[N+](CCCOC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC(=CC(=C3)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)OCCC[N+](CCCN)(C)C)(CCCN)C.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-] |
SMILES canónico |
C[N+](C)(CCCN)CCCOC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN)OCCC[N+](C)(C)CCCN.Cl.Cl.Cl.Cl.[Cl-].[Cl-].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3R,6R,7E,11E,13R,16S,17S,20S,21R,22S,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B12365942.png)

![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)
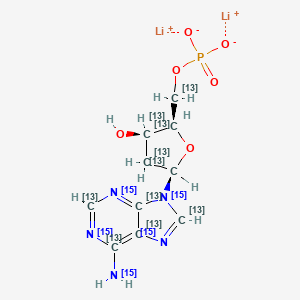
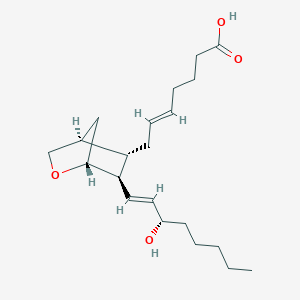
![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)
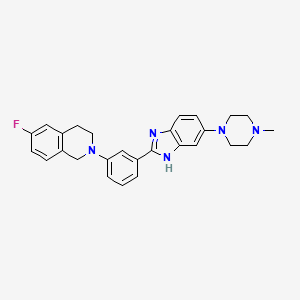
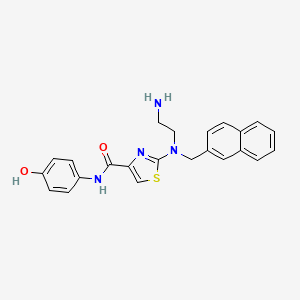
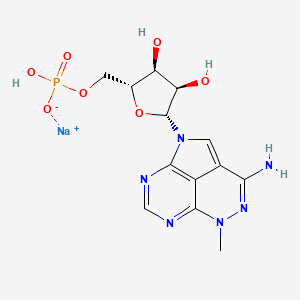
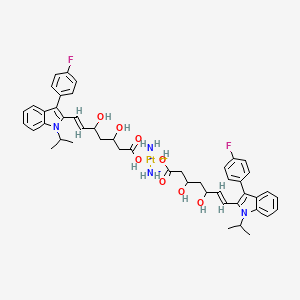
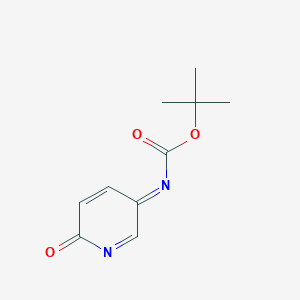
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12365995.png)


